molecular formula C12H8N4O4S B11612814 (3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11612814
M. Wt: 304.28 g/mol
InChI Key: QFWLLJIHANEYGE-UHFFFAOYSA-N
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Description

The compound (3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole core, a nitro group, and a thioxoimidazolidinylidene moiety, which may contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position.

    Formation of the Thioxoimidazolidinylidene Moiety: This step may involve the reaction of an appropriate thioamide with a carbonyl compound under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioxo group can be reduced to a thiol or other sulfur-containing functional groups.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the indole core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores but different substituents.

    Nitro Compounds: Molecules with nitro groups that exhibit similar reactivity.

    Thioxoimidazolidinylidene Compounds: Compounds with similar thioxoimidazolidinylidene moieties.

Uniqueness

The uniqueness of (3Z)-1-methyl-5-nitro-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H8N4O4S

Molecular Weight

304.28 g/mol

IUPAC Name

5-(2-hydroxy-1-methyl-5-nitroindol-3-yl)-2-sulfanylideneimidazol-4-one

InChI

InChI=1S/C12H8N4O4S/c1-15-7-3-2-5(16(19)20)4-6(7)8(11(15)18)9-10(17)14-12(21)13-9/h2-4,18H,1H3,(H,14,17,21)

InChI Key

QFWLLJIHANEYGE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=NC(=S)NC3=O

Origin of Product

United States

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